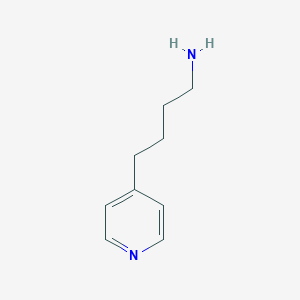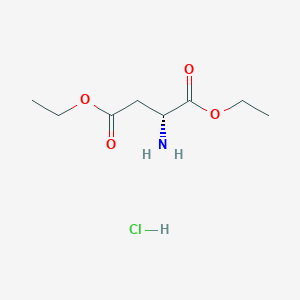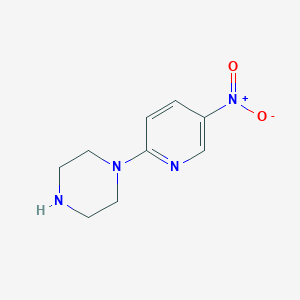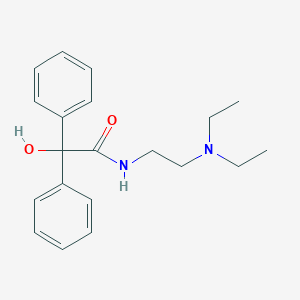
Benzilamide, N-(2-(diethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzilamide, N-(2-(diethylamino)ethyl)-, also known as DEAB, is a chemical compound that is commonly used in scientific research. It is a potent and selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which play a crucial role in various physiological processes, including the metabolism of alcohol and other toxic compounds.
Wirkmechanismus
Benzilamide, N-(2-(diethylamino)ethyl)- exerts its inhibitory effect on ALDH enzymes by binding to the active site of the enzyme and preventing it from catalyzing the conversion of aldehydes to their corresponding carboxylic acids. This results in the accumulation of toxic aldehydes within the cell, leading to cell death or inhibition of cell growth.
Biochemische Und Physiologische Effekte
Benzilamide, N-(2-(diethylamino)ethyl)- has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, modulation of stem cell differentiation, and alteration of cellular metabolism. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzilamide, N-(2-(diethylamino)ethyl)- in laboratory experiments is its high selectivity for ALDH enzymes, which allows for specific inhibition of these enzymes without affecting other cellular processes. Additionally, Benzilamide, N-(2-(diethylamino)ethyl)- is relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of Benzilamide, N-(2-(diethylamino)ethyl)- is its potential toxicity, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research involving Benzilamide, N-(2-(diethylamino)ethyl)-. One area of interest is the development of Benzilamide, N-(2-(diethylamino)ethyl)--based therapies for cancer, which could potentially target cancer stem cells and overcome drug resistance. Additionally, further research is needed to understand the role of ALDH enzymes in various physiological processes, including stem cell differentiation and development. Finally, the development of more specific and potent ALDH inhibitors could lead to the discovery of new therapeutic targets for a variety of diseases.
Synthesemethoden
Benzilamide, N-(2-(diethylamino)ethyl)- can be synthesized using a variety of methods, including the reaction of benzil with diethylamine in the presence of a catalyst such as acetic acid. The resulting product can be purified using techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Benzilamide, N-(2-(diethylamino)ethyl)- has been extensively used in scientific research to study the role of ALDH enzymes in various biological processes. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, and has potential applications in cancer therapy. Additionally, Benzilamide, N-(2-(diethylamino)ethyl)- has been used to study the role of ALDH enzymes in stem cell differentiation and development.
Eigenschaften
CAS-Nummer |
1164-41-6 |
|---|---|
Produktname |
Benzilamide, N-(2-(diethylamino)ethyl)- |
Molekularformel |
C20H26N2O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H26N2O2/c1-3-22(4-2)16-15-21-19(23)20(24,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,24H,3-4,15-16H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
FALZIBGERYICML-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Andere CAS-Nummern |
1164-41-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



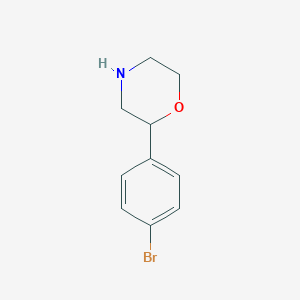
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)

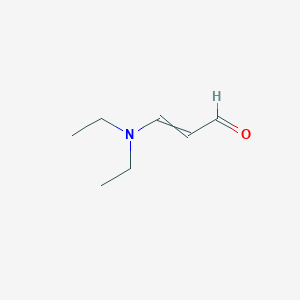
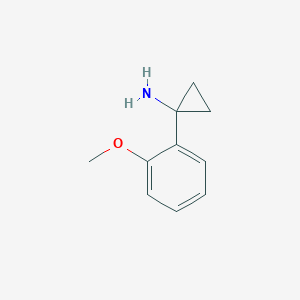
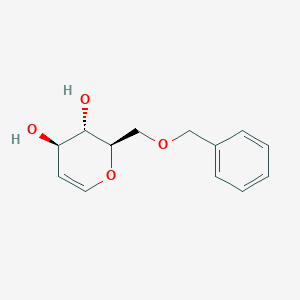
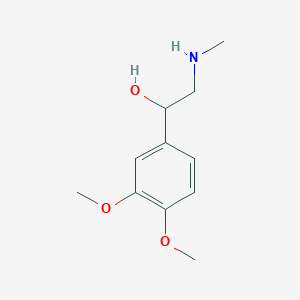
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
